4-Methyl-6-nitro-7-hydroxy-1-indanone is a chemical compound with the molecular formula and a molecular weight of 207.18 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its interesting structural features and biological activities. The compound belongs to the class of indanones, which are characterized by a bicyclic structure consisting of an indane moiety.
This compound can be synthesized through various chemical reactions involving indanone derivatives. The classification of 4-Methyl-6-nitro-7-hydroxy-1-indanone falls under organic compounds, specifically as a nitro-substituted derivative of 1-indanone. Its structure includes functional groups such as hydroxyl (-OH) and nitro (-NO2), which contribute to its reactivity and potential applications.
The synthesis of 4-Methyl-6-nitro-7-hydroxy-1-indanone can be achieved through multiple routes. One notable method involves the nitration of 4-Methyl-7-hydroxy-1-indanone using nitric acid in the presence of acetic acid as a solvent. The reaction typically requires controlled temperatures to ensure selective nitration at the 6-position of the indanone ring.
A detailed synthesis route includes:
The structure of 4-Methyl-6-nitro-7-hydroxy-1-indanone is defined by its bicyclic system with specific substituents:
The canonical SMILES representation is CC1=CC(=C(C2=C1CCC2=O)O)[N+](=O)[O]
, and its InChI key is LROSBDOVSPAIET-UHFFFAOYSA-N
. These identifiers facilitate computational modeling and database searches related to this compound.
4-Methyl-6-nitro-7-hydroxy-1-indanone can participate in various chemical reactions due to its functional groups:
These reactions are significant for developing derivatives that may exhibit enhanced biological activity or different properties.
The mechanism of action for compounds like 4-Methyl-6-nitro-7-hydroxy-1-indanone often involves interactions with biological targets such as enzymes or receptors. For instance, the hydroxyl group can form hydrogen bonds with active sites on proteins, potentially leading to inhibition or modulation of enzymatic activity.
Research indicates that compounds with similar structures may exhibit anti-inflammatory or antimicrobial properties, suggesting that 4-Methyl-6-nitro-7-hydroxy-1-indanone could have therapeutic applications pending further investigation into its specific mechanisms.
The physical properties of 4-Methyl-6-nitro-7-hydroxy-1-indanone include:
Chemical properties include:
4-Methyl-6-nitro-7-hydroxy-1-indanone has potential applications in:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3